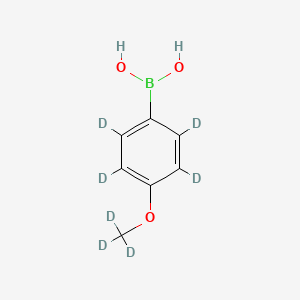

4-(Methoxyphenyl-d7)-boronic acid

Description

4-(Methoxyphenyl-d7)-boronic acid is a deuterated derivative of 4-methoxyphenylboronic acid (4-MPBA), where seven hydrogen atoms in the methoxyphenyl group are replaced with deuterium. This isotopic substitution is designed to enhance metabolic stability and reduce oxidative degradation in biological systems, making it valuable for pharmacokinetic studies and tracer applications . The methoxy group at the para position influences electronic properties, modulating the boronic acid's Lewis acidity and binding affinity toward diols, such as sugars or catecholamines .

Key synthetic routes for non-deuterated analogs involve Suzuki coupling reactions, achieving yields up to 68% under optimized conditions . The deuterated variant is synthesized via similar pathways using deuterated precursors, though specific protocols are proprietary.

Properties

IUPAC Name |

[2,3,5,6-tetradeuterio-4-(trideuteriomethoxy)phenyl]boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BO3/c1-11-7-4-2-6(3-5-7)8(9)10/h2-5,9-10H,1H3/i1D3,2D,3D,4D,5D | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOAAEKKFGLPLLU-AAYPNNLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OC)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1B(O)O)[2H])[2H])OC([2H])([2H])[2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of Deuterated Aryl Halides

Deuterated 4-bromo-methoxybenzene-d7 serves as the key intermediate. Its preparation involves:

-

Deuterated Methylation : Reaction of 4-bromophenol-d4 with deuterated methyl iodide (CD₃I) in the presence of a base (e.g., K₂CO₃) yields 4-bromo-methoxybenzene-d7.

-

Isotopic Purity Control : Excess CD₃I and anhydrous conditions prevent proton exchange, ensuring >99% deuterium incorporation in the methoxy group.

Coupling with Pinacolborane

The deuterated aryl bromide undergoes palladium-catalyzed coupling with pinacolborane (HBpin):

Conditions :

Hydrolysis to Boronic Acid

The pinacolato ester is hydrolyzed under acidic conditions:

Optimization :

Grignard Reagent Approach Using Deuterated Reagents

Grignard reagents offer a direct route to boronic acids via reaction with trialkyl borates.

Preparation of Deuterated Grignard Reagent

4-Methoxy-d7-phenylmagnesium bromide is synthesized from 4-bromo-methoxybenzene-d7:

Key Parameters :

Boronation with Trimethyl Borate

The Grignard reagent reacts with trimethyl borate:

Workup :

Photochemical Homologation with N-Tosylhydrazones

A recent advancement involves photochemical carboborylation using deuterated N-tosylhydrazones.

Reaction Mechanism

-

Photolysis : UV irradiation (365 nm) cleaves N-tosylhydrazone salts to generate diazoalkanes.

-

Carboborylation : The diazoalkane reacts with a boronic acid (e.g., B₂pin₂) in a geminal fashion.

Application to Deuterated Systems

Using deuterated N-tosylhydrazones derived from 4-methoxybenzaldehyde-d7:

Conditions :

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Deuterium Purity (%) | Scalability |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 85–90 | 99.5 | Industrial |

| Grignard Reagent | 78–82 | 98.0 | Pilot-scale |

| Photochemical Homologation | 70 | 97.5 | Lab-scale |

Key Findings :

-

Suzuki-Miyaura offers the highest yield and purity, ideal for large-scale production.

-

Grignard methods require strict anhydrous conditions but are cost-effective.

-

Photochemical routes are emerging but need optimization for deuterium retention.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

4-(Methoxyphenyl-d7)-boronic acid can undergo various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form phenols or other oxygen-containing derivatives.

Reduction: The compound can be reduced to form corresponding boronate esters or other reduced products.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium periodate (NaIO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenols, while reduction may produce boronate esters.

Scientific Research Applications

4-(Methoxyphenyl-d7)-boronic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: Employed in the study of enzyme mechanisms and metabolic pathways due to its deuterium labeling, which can provide insights into reaction kinetics and mechanisms.

Medicine: Utilized in the development of deuterated drugs, which can have improved pharmacokinetic properties compared to their non-deuterated counterparts.

Industry: Applied in the production of deuterated materials and compounds for various industrial applications, including the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Methoxyphenyl-d7)-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various chemical and biological processes. The deuterium atoms can also influence the compound’s reactivity and stability, providing unique advantages in research and development.

Comparison with Similar Compounds

Comparison with Similar Boronic Acid Derivatives

Structural and Electronic Properties

Substituent Effects on pKa and Binding Affinity

- 4-Methoxyphenylboronic Acid (4-MPBA): The methoxy group at the para position lowers the pKa compared to electron-withdrawing substituents (e.g., -CF₃), enhancing boronate formation at physiological pH. However, its pKa (~8.5–9.0) remains higher than glucose-binding boronic acids like 2-fluoro-4-carboxyphenylboronic acid (pKa ~7.2) .

- Fluoro-Substituted Analogs (e.g., 4-Fluoro-3-formylphenylboronic Acid): Fluorine’s electron-withdrawing effect reduces pKa further, improving diol binding under physiological conditions. However, stabilization mechanisms depend on through-space interactions rather than through-bond effects .

- Deuterated 4-(Methoxyphenyl-d7)-Boronic Acid: Isotopic substitution minimally alters electronic properties but may slow metabolic clearance due to the kinetic isotope effect (KIE). No direct pKa data is available, but it is presumed comparable to non-deuterated 4-MPBA .

Table 1: Key Properties of Selected Boronic Acids

*Estimated based on non-deuterated analog.

Reactivity and Functional Performance

- Suzuki Coupling Efficiency: 4-MPBA achieves 68% yield in monocoupling reactions at the C4 position, attributed to steric and electronic effects of the methoxy group . The deuterated analog is expected to exhibit similar reactivity.

- Diol Binding and Sensing: Para-substituted boronic acids like 4-MPBA show moderate binding to vicinal diols, outperformed by ortho-substituted derivatives (e.g., 4-(N-methyl)pyridinium boronic acid) in sugar sensing . Deuterium substitution may marginally enhance binding stability via isotopic mass effects .

Key Advantages of this compound

- Metabolic Stability: Deuterium substitution reduces susceptibility to cytochrome P450-mediated oxidation, extending half-life in vivo .

- Tracer Applications: The deuterium label facilitates tracking in mass spectrometry and NMR studies without altering chemical reactivity .

- Versatility: Retains the synthetic utility of 4-MPBA in coupling reactions while offering enhanced pharmacokinetic profiles for drug development.

Q & A

Q. How is 4-(Methoxyphenyl-d7)-boronic acid synthesized, and what are the critical characterization techniques?

- Methodological Answer : The synthesis typically involves Suzuki-Miyaura cross-coupling reactions using deuterated precursors to introduce the -d7 isotopic label. For example, analogous protocols for non-deuterated phenylboronic acids start with substituted aryl halides reacting with bis(pinacolato)diboron under palladium catalysis . Key characterization includes:

- 1H/13C NMR : To confirm deuteration at the methoxy-phenyl group and assess purity. Peaks for aromatic protons are absent in 1H NMR, while isotopic shifts are observed in 13C NMR .

- Mass Spectrometry : High-resolution MS validates the molecular ion cluster pattern for the deuterated compound.

- X-ray Crystallography (if crystalline): Resolves structural confirmation of the boronic acid group and deuteration sites .

Q. What are the fundamental reactivity trends of this compound in diol-binding studies?

- Methodological Answer : Boronic acids reversibly bind 1,2- or 1,3-diols via boronate ester formation. For isotopic studies, the -d7 label enables tracing binding kinetics via techniques like stopped-flow fluorescence or NMR titration . Key steps:

Prepare a buffer at physiological pH (e.g., PBS, pH 7.4) to mimic biological conditions.

Titrate the compound with diols (e.g., D-fructose, D-glucose) while monitoring spectral changes (e.g., fluorescence quenching or 11B NMR shifts).

Calculate binding constants (Ka) using nonlinear regression of titration curves. The deuterated analog may exhibit slight isotopic effects on binding rates compared to non-deuterated versions .

Advanced Research Questions

Q. How can isotopic labeling with this compound clarify mechanistic ambiguities in boronate ester formation?

- Methodological Answer : The -d7 label allows deuterium isotope effect (DIE) studies to probe transition states in boronate ester dynamics. For example:

- Use kinetic isotope effect (KIE) experiments : Compare rate constants (kon/koff) of deuterated vs. non-deuterated analogs using stopped-flow kinetics .

- Isothermal Titration Calorimetry (ITC) : Quantify enthalpy/entropy changes during binding, where deuteration may reveal solvation effects or hydrogen-bonding perturbations .

- Computational Modeling : Pair experimental KIE data with DFT calculations to map energy profiles of the binding pathway .

Q. What strategies optimize this compound’s incorporation into dynamic covalent hydrogels for real-time glucose monitoring?

- Methodological Answer : The compound’s boronic acid group enables glucose-responsive hydrogel design. Methodological steps include:

Polymer Synthesis : Co-polymerize with acrylamide derivatives (e.g., NIPAM) and cross-linkers (e.g., PEG-DA) to form a hydrogel matrix .

Deuterium Tracking : Use neutron scattering or deuterium NMR to study hydrogel swelling/contraction kinetics in response to glucose, leveraging the -d7 label to distinguish polymer vs. analyte interactions .

Reversibility Testing : Cycle glucose concentrations while monitoring mechanical recovery (e.g., rheology) to assess self-healing efficiency .

Q. How does this compound enhance sensitivity in fluorescence-based saccharide sensors?

- Methodological Answer : The compound’s isotopic labeling reduces background noise in fluorescence resonance energy transfer (FRET) systems. Example workflow:

Sensor Design : Conjugate the boronic acid to a fluorophore (e.g., anthracene) and quencher (e.g., dabsyl) via a diol-responsive linker.

Competitive Binding Assays : Introduce deuterated and non-deuterated analogs to competing diols (e.g., fructose vs. glucose) and measure FRET efficiency changes.

Limit of Detection (LOD) : Compare LOD values using time-resolved fluorescence to isolate signal from autofluorescence in complex matrices (e.g., serum) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.